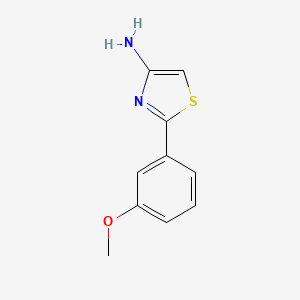

4-Thiazolamine, 2-(3-methoxyphenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Thiazolamine, 2-(3-methoxyphenyl)- is a heterocyclic compound featuring a thiazole ring substituted with a 3-methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 4-Thiazolamine, 2-(3-methoxyphenyl)- typically involves the reaction of 2-aminothiazole with 3-methoxybenzaldehyde under acidic or basic conditions. Various synthetic approaches, such as multicomponent reactions, click chemistry, and green chemistry methods, have been employed to improve the yield, selectivity, and purity of the product . Industrial production methods often utilize microwave-assisted synthesis or catalytic processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

4-Thiazolamine, 2-(3-methoxyphenyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.

Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles, which have significant biological and pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. Research indicates that derivatives of thiazole, including 4-Thiazolamine, 2-(3-methoxyphenyl)-, can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Properties : Studies have shown that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness. The mechanism often involves the diffusion of nanoparticles coated with thiazole compounds into bacterial membranes, leading to cell disruption .

- Antifungal Activity : Some derivatives demonstrate significant antifungal activity against strains like Candida albicans and Aspergillus niger. The presence of specific substituents on the phenyl ring enhances this activity, making these compounds promising candidates for antifungal drug development .

Anticancer Properties

4-Thiazolamine, 2-(3-methoxyphenyl)- has been explored for its anticancer potential . The thiazole ring is known to be an important scaffold in drug discovery due to its ability to interact with various biological targets:

- Cytotoxic Effects : Several studies have reported that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazoles have shown effectiveness against fibroblast cells and several cancer types, indicating their potential as chemotherapeutic agents .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit cell proliferation through various pathways.

Antioxidant Activity

The antioxidant properties of 4-Thiazolamine, 2-(3-methoxyphenyl)- are also noteworthy. Research indicates that thiazole derivatives can scavenge free radicals and reduce oxidative stress:

- Free Radical Scavenging : The compound has been studied for its ability to neutralize free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. This activity suggests a protective role against oxidative damage .

Data Table: Biological Activities of 4-Thiazolamine, 2-(3-methoxyphenyl)-

Case Studies

Several case studies highlight the applications and effectiveness of thiazole derivatives in medicinal chemistry:

- Case Study on Antibacterial Efficacy : A study conducted on the antibacterial properties of coated magnetic nanoparticles functionalized with thiazole derivatives revealed significant inhibition zones against E. coli and S. aureus. This study underscores the potential use of these compounds in developing novel antibacterial agents .

- Cytotoxicity Assessment : Research assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines demonstrated that certain modifications enhance their anticancer activity significantly compared to standard treatments .

Wirkmechanismus

The mechanism of action of 4-Thiazolamine, 2-(3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

4-Thiazolamine, 2-(3-methoxyphenyl)- can be compared with other thiazole derivatives, such as:

2-Aminothiazole: Known for its antimicrobial and anticancer activities.

4-Methylthiazole: Exhibits antioxidant and neuroprotective properties.

Thiazolidine: Used in the synthesis of various bioactive compounds with anticancer and anti-inflammatory activities.

The uniqueness of 4-Thiazolamine, 2-(3-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .

Biologische Aktivität

4-Thiazolamine, 2-(3-methoxyphenyl)- (CAS No. 123970-61-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-Thiazolamine, 2-(3-methoxyphenyl)- is characterized by its thiazole ring structure, which is known for its diverse biological activities. The presence of a methoxy group at the 3-position of the phenyl ring enhances its lipophilicity and may influence its receptor binding affinity.

Molecular Formula: C10H10N2OS

Molecular Weight: 206.264 g/mol

IUPAC Name: 2-(3-methoxyphenyl)-1,3-thiazol-4-amine

The biological activity of 4-Thiazolamine, 2-(3-methoxyphenyl)- can be attributed to its interaction with various molecular targets:

- Receptor Binding: The compound has been studied for its binding affinity to human adenosine A3 receptors. Modifications such as the introduction of methoxy groups have shown to significantly enhance binding affinity and selectivity for these receptors .

- Inhibition of Tubulin Polymerization: Certain derivatives of thiazole compounds, including those similar to 4-Thiazolamine, have demonstrated the ability to inhibit tubulin polymerization, thus disrupting microtubule dynamics critical for cell division .

- Antimicrobial Activity: Research indicates that thiazole derivatives exhibit antibacterial properties against pathogens like Mycobacterium tuberculosis. The structural modifications at specific positions on the thiazole ring can lead to enhanced antibacterial activity .

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how variations in the chemical structure influence biological activity. Key findings include:

- Methoxy Substitution: The incorporation of a methoxy group at the 3-position significantly improves binding affinity at adenosine receptors compared to unsubstituted analogs .

- Positioning of Functional Groups: Variations in substituents at different positions on the thiazole ring have been shown to affect both potency and selectivity against various biological targets .

Case Study 1: Adenosine A3 Receptor Antagonism

A study demonstrated that derivatives with a methoxy substitution exhibited subnanomolar affinity for human adenosine A3 receptors. One compound showed a Ki value of 0.79 nM, indicating strong antagonistic properties . This suggests potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial.

Case Study 2: Antiproliferative Activity

Research involving N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine revealed moderate antiproliferative effects across several human cancer cell lines. The compound was found to disrupt tubulin dynamics similarly to established chemotherapeutic agents .

Case Study 3: Antibacterial Efficacy

The thiazole series has shown promising results against Mycobacterium tuberculosis, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MIC). These findings highlight the potential for developing new anti-tubercular agents based on thiazole scaffolds .

Summary Table: Biological Activities of 4-Thiazolamine Derivatives

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)10-12-9(11)6-14-10/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUCMEPEHDFEFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.